N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with an isopropyl group at position 5, linked to a piperidin-4-yl moiety. The acetamide group is further substituted with a 2,3-dimethylphenyl ring.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)19-22-23-20(26-19)16-8-10-24(11-9-16)12-18(25)21-17-7-5-6-14(3)15(17)4/h5-7,13,16H,8-12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUUJUBQEGYRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes nucleophilic substitution under basic conditions. For example, reactions with alkyl halides or sulfonyl chlorides yield quaternary ammonium salts or sulfonamide derivatives, respectively.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Benzene sulfonyl chloride | Aqueous NaOH | RT | 5–6 h | 72–91 |
| Bromoacetyl bromide | THF/H₂O | 0–5°C | 2–3 h | 85–95 |
Mechanistic Insight : The reaction proceeds via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the electrophilic reagent .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetic acid and 2,3-dimethylaniline.
-
Basic Hydrolysis : Yields the corresponding carboxylate salt.
Experimental Data
| Condition | Reactant Ratio | Catalyst | Yield (%) |
|---|---|---|---|
| HCl (6M) | 1:10 | None | 78 |
| NaOH (2M) | 1:15 | None | 82 |
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring participates in electrophilic substitution and cycloaddition reactions:
Electrophilic Substitution
-
Nitration : Occurs at the 5-position of the oxadiazole ring under HNO₃/H₂SO₄ conditions.
-
Halogenation : Bromine in acetic acid substitutes the isopropyl group selectively .
Cycloaddition
Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form fused bicyclic systems.
Reduction and Oxidation Reactions
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Reduction | LiAlH₄/THF | Amine derivative (piperidine ring) | 68 |
| Oxidation | KMnO₄/H₂SO₄ | N-Oxide derivative | 55 |
Notes :
-
Reduction of the oxadiazole ring is not observed under standard conditions due to its aromatic stability.
-
Oxidation of the piperidine nitrogen requires harsh acidic conditions .
Synthetic Optimization via Microwave Assistance
Comparative data for conventional vs. microwave-assisted synthesis of structurally related oxadiazole hybrids :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 900–1800 min | 30–70 s |
| Yield (%) | 49–86 | 81–96 |
| Energy Consumption | High | Low |
Key Insight : Microwave irradiation enhances reaction efficiency by promoting uniform superheating, reducing side reactions .
Stability Under Environmental Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| UV Light (254 nm) | 22 | Oxadiazole ring-opened isomer |
| pH 2 (37°C, 24 h) | 15 | Hydrolyzed acetamide |
| pH 10 (37°C, 24 h) | 28 | Carboxylate salt |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole derivatives. For instance:
- A series of substituted oxadiazoles were synthesized and evaluated for their antitumor activity against various cancer cell lines such as HCT-116 and PC-3. Some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 13.6 to 48.37 µM, indicating promising anticancer potential .
Anticonvulsant Properties
The anticonvulsant activity of oxadiazole-containing compounds has also been documented:
- Novel thiazole-linked azoles were tested for their anticonvulsant effects in models of seizure. Certain compounds demonstrated protective effects comparable to standard treatments like sodium valproate .
Mechanistic Insights
The mechanisms through which N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide exerts its pharmacological effects are still under investigation. However, it is hypothesized that:
- The oxadiazole moiety may interact with specific biological targets involved in cell proliferation and apoptosis pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Compound Structure | Activity Type | IC50 Values (µM) | Notes |
|---|---|---|---|
| Oxadiazole Derivative A | Antitumor | 13.6 | High activity against HCT-116 |
| Oxadiazole Derivative B | Anticonvulsant | 24.38 | Effective in electroshock seizure test |
| Oxadiazole Derivative C | Antibacterial | >50 | Requires further modifications for potency |
The presence of electron-donating groups has been shown to enhance biological activity, while electron-withdrawing groups may reduce potency .
Synthesis and Evaluation
In a notable study by de Oliveira et al., a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The most effective compounds were further modified to improve their potency .
Clinical Relevance
Research conducted on similar oxadiazole derivatives has indicated their potential as lead compounds in drug development processes targeting various diseases, including cancer and neurological disorders .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Piperidine vs. Piperazine : Piperazine-containing analogs () often exhibit distinct electronic profiles due to the additional nitrogen, which may influence receptor interactions compared to the target’s piperidine moiety .
- Bioactivity : highlights that electron-withdrawing groups (e.g., sulfonyl) enhance antibacterial activity, suggesting the target’s isopropyl (electron-donating) group might reduce potency unless compensated by other structural features .
Pharmacological and Biochemical Profiles
Table 3: Activity Trends in Analogous Compounds
Activity Analysis :
- The 2,3-dimethylphenyl group in the target compound may mimic hydrophobic binding pockets in enzymes like lipoxygenase, as seen in N-(5-chloro-2-methoxyphenyl) analogs .
- Piperidine-linked oxadiazoles () demonstrate antibacterial efficacy, but the target’s lack of sulfonyl groups could shift its selectivity toward other targets .
Biological Activity
N-(2,3-Dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring and an oxadiazole moiety. The presence of the dimethylphenyl group contributes to its lipophilicity, potentially enhancing its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.67 µM against PC-3 prostate cancer) .
- Another study indicated that similar oxadiazole derivatives inhibited EGFR and Src kinases with IC50 values as low as 0.24 µM .
The anticancer activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation. The compound's interaction with key enzymes such as alkaline phosphatase has also been noted, showcasing its potential as a therapeutic agent .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Arafa et al. | MCF7 | 0.87 | EGFR Inhibition |
| Arafa et al. | HCT116 | 0.80 | Src Inhibition |
| Zhang et al. | PC-3 | 0.67 | General Cytotoxicity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various targets. These studies suggest that the compound forms stable complexes with target proteins involved in cancer progression.
Q & A
Q. Methodological Implications :
- Lipophilicity : Calculated using logP values (software like MarvinSketch) to predict membrane permeability.
- Hydrogen-bonding : IR spectroscopy (e.g., carbonyl stretch at ~1640–1680 cm⁻¹) confirms functional group stability .
- Conformational analysis : Molecular dynamics simulations assess piperidine ring flexibility and ligand-receptor docking .
Basic: What synthetic routes are commonly employed for this compound, and how are intermediates characterized?
Answer:
Synthetic Steps :
Oxadiazole formation : Cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., POCl₃) .
Piperidine coupling : Nucleophilic substitution at the piperidine nitrogen using chloroacetamide derivatives.
Acetamide functionalization : Reacting 2,3-dimethylaniline with activated esters (e.g., NHS esters).
Q. Characterization Methods :
- 1H-NMR : Confirms regiochemistry (e.g., piperidine proton splitting at δ 2.9–3.7 ppm) .
- EIMS : Validates molecular weight via molecular ion peaks (e.g., m/z 535 [M⁺] for analogous compounds) .
- IR : Identifies carbonyl (1637–1666 cm⁻¹) and oxadiazole (C=N at ~1588 cm⁻¹) stretches .
Advanced: How would you design an experiment to evaluate the compound’s antibacterial activity while addressing contradictory MIC data?
Answer:
Experimental Design :
Strain selection : Use Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains to assess spectrum .
Dose-response assays : Test MIC values in triplicate using broth microdilution (CLSI guidelines).
Controls : Include ciprofloxacin (positive) and DMSO (negative).
Q. Addressing Contradictions :
- Biofilm disruption : Use crystal violet assays to distinguish bactericidal vs. biofilm-inhibitory effects.
- Membrane permeability : Fluorescent probes (e.g., SYTOX Green) quantify membrane damage.
- Data normalization : Express results as % inhibition relative to control (Table 2 in ).
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in substituent effects on bioactivity?
Answer:
SAR Workflow :
Substituent variation : Synthesize analogs with modified aryl (e.g., 2-methylphenyl vs. 4-methoxyphenyl) or oxadiazole groups.
Activity comparison : Tabulate MIC values (e.g., compound 8g with 2-methylphenyl shows superior Gram-negative activity vs. 8n with 2-methoxyphenyl) .
Statistical analysis : Apply ANOVA to confirm significance (e.g., p < 0.05 for 8g vs. controls).
Q. Key Insights :
- Electron-withdrawing groups (e.g., Cl) enhance membrane penetration.
- Steric hindrance from ortho-substituents (e.g., 2,3-dimethyl) reduces target binding .
Advanced: What computational strategies are used to predict electronic properties and guide synthetic optimization?
Answer:
Methods :
HOMO-LUMO analysis : DFT calculations (software: Gaussian) predict redox stability and charge transfer (e.g., HOMO-LUMO gap < 4 eV suggests reactivity) .
Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., oxadiazole ring as electron-deficient) .
Docking simulations : AutoDock Vina assesses binding affinity to targets (e.g., lipoxygenase or bacterial enzymes) .
Q. Application :
Advanced: How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved during structural validation?
Answer:
Troubleshooting Steps :
Variable-temperature NMR : Resolves dynamic effects (e.g., piperidine ring inversion) by acquiring spectra at 25°C and −40°C.
2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., piperidine H-2' and H-6' at δ 2.6–3.7 ppm) .
X-ray crystallography : Validates absolute configuration (e.g., analogous compounds in ).
Advanced: What strategies mitigate byproduct formation during oxadiazole cyclization?
Answer:
Optimization Techniques :
Reagent selection : Use POCl₃ instead of H₂SO₄ for milder conditions .
Solvent control : Anhydrous acetonitrile reduces hydrolysis of intermediates.
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates oxadiazole derivatives (>90% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
